molecular formula C4H7ClF3N B13486536 3,3,4-Trifluoropyrrolidine hydrochloride

3,3,4-Trifluoropyrrolidine hydrochloride

Cat. No.: B13486536
M. Wt: 161.55 g/mol
InChI Key: KTNWVXUXJYKLCJ-UHFFFAOYSA-N
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Description

3,3,4-Trifluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative. This compound is of significant interest in various fields of scientific research due to its unique chemical properties, which include high reactivity and stability. The presence of fluorine atoms in the pyrrolidine ring enhances its chemical and biological activity, making it a valuable compound in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-Trifluoropyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

3,3,4-Trifluoropyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrrolidine ring, leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce various oxidized forms of the pyrrolidine ring.

Scientific Research Applications

3,3,4-Trifluoropyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3,4-Trifluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoropyrrolidine hydrochloride
  • 3,4-Difluoropyrrolidine hydrochloride
  • 3,3,4,4-Tetrafluoropyrrolidine hydrochloride

Uniqueness

3,3,4-Trifluoropyrrolidine hydrochloride is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C4H7ClF3N

Molecular Weight

161.55 g/mol

IUPAC Name

3,3,4-trifluoropyrrolidine;hydrochloride

InChI

InChI=1S/C4H6F3N.ClH/c5-3-1-8-2-4(3,6)7;/h3,8H,1-2H2;1H

InChI Key

KTNWVXUXJYKLCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(F)F)F.Cl

Origin of Product

United States

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